
DivicineSulfate(2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of divicine involves a three-step process:
Removal of the benzyl group: The benzyl group of 2-amino-5-benzyloxy-4-hydroxypyrimidine is removed by acid hydrolysis, yielding 2-amino-4,5-dihydroxypyrimidine.
Treatment with nitrous acid: This intermediate is then treated with nitrous acid to yield the slightly soluble orange product 2-amino-6-nitrosopyrimidine-4,5-diol.
Reduction with sodium dithionite: The final step involves reducing the product with sodium dithionite to yield divicine.
Industrial Production Methods
Industrial production methods for divicine sulfate are not well-documented in the literature. the synthesis of divicine itself can be scaled up using the aforementioned synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions
Divicine undergoes several types of chemical reactions, including:
Reduction: Divicine can be reduced using reagents such as sodium dithionite.
Substitution: Divicine reacts with aqueous ammonia in the presence of atmospheric oxygen to form aminohydroxy-sym-triazinecarboxylic acid.
Common Reagents and Conditions
Oxidation: Oxygen, alkaline solutions.
Reduction: Sodium dithionite.
Substitution: Aqueous ammonia, atmospheric oxygen.
Major Products Formed
Oxidation: Various oxidized products depending on the conditions.
Reduction: Divicine.
Substitution: Aminohydroxy-sym-triazinecarboxylic acid.
Applications De Recherche Scientifique
Divicine sulfate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its hemotoxic properties and its role in favism.
Medicine: Research into its effects on glucose-6-phosphate dehydrogenase deficiency and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of divicine sulfate involves its interaction with molecular targets and pathways related to oxidative stress and hemolysis. Divicine is known to produce reactive oxygen species, leading to oxidative damage in red blood cells, which is particularly harmful in individuals with glucose-6-phosphate dehydrogenase deficiency .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vicine: An inactive β-glucoside precursor of divicine found in fava beans.
2,6-Diamino-4,5-pyrimidinediol: Another derivative of divicine with similar properties.
Uniqueness
Divicine sulfate is unique due to its potent oxidative properties and its specific role in inducing hemolysis in individuals with glucose-6-phosphate dehydrogenase deficiency. Its ability to produce reactive oxygen species sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C8H16N8O12S2 |
|---|---|
Poids moléculaire |
480.4 g/mol |
Nom IUPAC |
2,4-diamino-5-hydroxy-1H-pyrimidin-6-one;sulfuric acid |
InChI |
InChI=1S/2C4H6N4O2.2H2O4S/c2*5-2-1(9)3(10)8-4(6)7-2;2*1-5(2,3)4/h2*9H,(H5,5,6,7,8,10);2*(H2,1,2,3,4) |
Clé InChI |
WARDHINVUKOWCQ-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(N=C(NC1=O)N)N)O.C1(=C(N=C(NC1=O)N)N)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


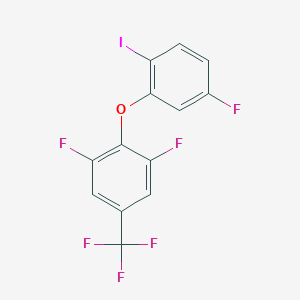
![6-Methyl-3-{[2-(propan-2-yl)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B14089835.png)
![Ethyl 3-[4-[1-[2-(3-hydroxypropylamino)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14089837.png)
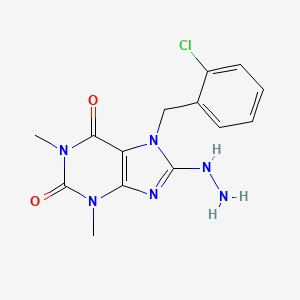
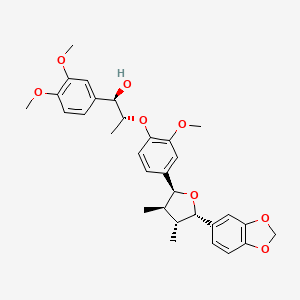
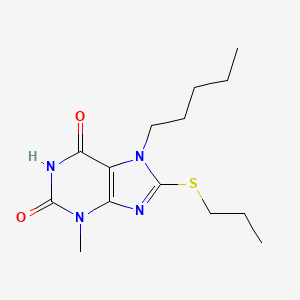
![N-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine](/img/structure/B14089845.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-Dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B14089861.png)
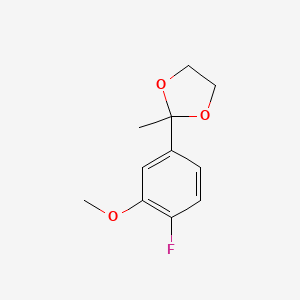
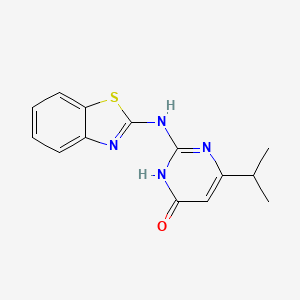
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089878.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089888.png)
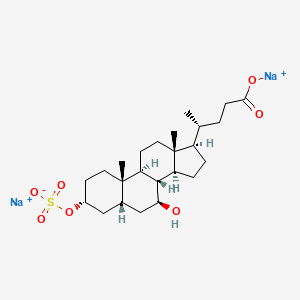
![[2-(Difluoromethyl)-6-fluorophenyl]boranediol](/img/structure/B14089891.png)
